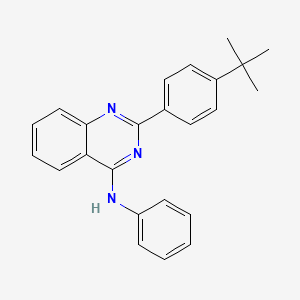
2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine typically involves the reaction of 4-tert-butylaniline with 2-aminobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 150°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
科学研究应用
2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of various industrial chemicals
作用机制
The mechanism of action of 2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
Similar Compounds
- 2-(4-tert-Butylphenyl)acetonitrile
- 2-(4-tert-Butylbenzyl)propionaldehyde
- 4-tert-Butylphenylboronic acid
Uniqueness
2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine stands out due to its unique quinazoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of applications in medicinal chemistry and material science .
属性
分子式 |
C24H23N3 |
|---|---|
分子量 |
353.5 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenyl)-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C24H23N3/c1-24(2,3)18-15-13-17(14-16-18)22-26-21-12-8-7-11-20(21)23(27-22)25-19-9-5-4-6-10-19/h4-16H,1-3H3,(H,25,26,27) |
InChI 键 |
ALKUMULVWZOVCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11598493.png)
![N-[(4E)-6-bromo-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline](/img/structure/B11598499.png)
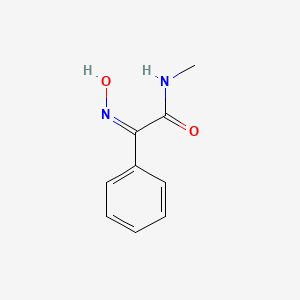
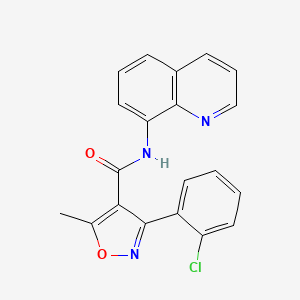
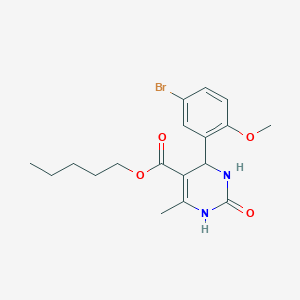
![[(2E)-2-{(2E)-[3,4-bis(benzyloxy)benzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11598522.png)
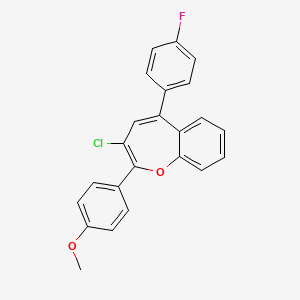
![ethyl (4Z)-1-cyclohexyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598526.png)
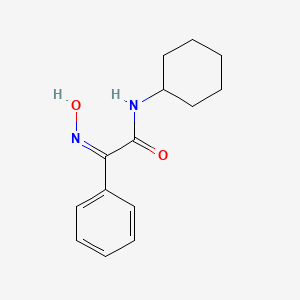
![3-[1-(4-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11598535.png)

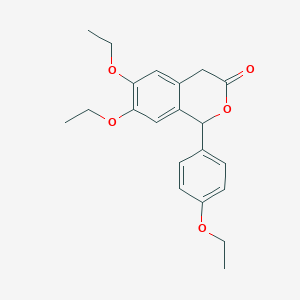
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11598548.png)
![9-(3,4-dimethoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11598550.png)
